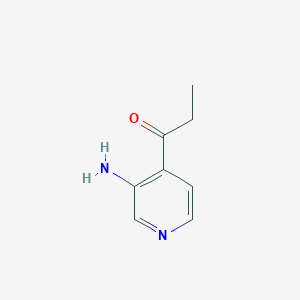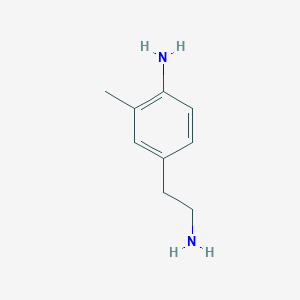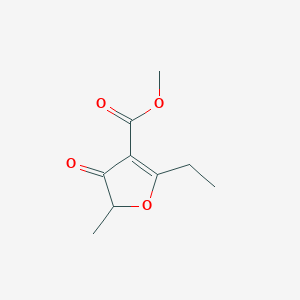
3-(4-Fluoro-2-methylphenyl)propanoic acid
Overview
Description
3-(4-Fluoro-2-methylphenyl)propanoic acid, also known as 4-Fluoro-2-methylbenzoic acid (FMA), is an organic compound with a molecular formula of C9H9FO2. It is a colorless solid with a low melting point and is used in various industrial and scientific applications. FMA is a naturally occurring compound found in some plants, fungi, and bacteria. It is also used as an intermediate in the production of pharmaceuticals and other chemicals, and as a reagent in the synthesis of organic compounds.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research on the practical synthesis of related fluorinated biphenyls, like 2-Fluoro-4-bromobiphenyl, underscores the importance of developing efficient synthesis methods for fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. These methods focus on overcoming challenges related to cost, safety, and environmental impact, providing a framework for synthesizing complex fluorinated molecules like 3-(4-Fluoro-2-methylphenyl)propanoic acid (Qiu et al., 2009).
Environmental and Analytical Chemistry
- Studies on the sorption of phenoxy herbicides, which share structural similarities with this compound, to soil and minerals provide insights into environmental behavior, degradation, and potential impact of such compounds. These findings are critical for understanding the environmental persistence and mobility of synthetic organic compounds (Werner et al., 2012).
Chemosensors and Analytical Applications
- Development of fluorescent chemosensors based on structural analogs demonstrates the utility of fluorinated compounds in detecting various analytes, including metal ions and neutral molecules. This research highlights the potential of this compound in developing new chemosensors with high selectivity and sensitivity for environmental monitoring and analytical chemistry (Roy, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the mist or vapors, to wear protective clothing and eye protection, and to use only in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluoro-2-methylphenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound . Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and exhibit a range of biological activities .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound is known to be a solid at ambient temperature .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSZWRPIFYZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450409 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166251-34-9 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

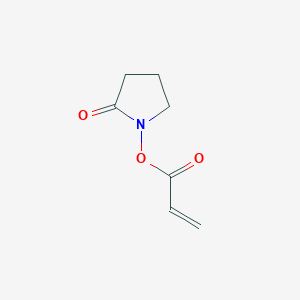



![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
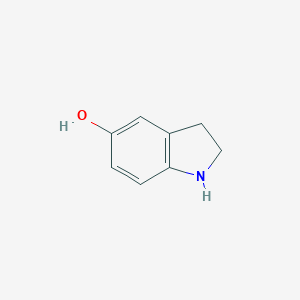
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
